tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(2,3)20-11(19)14-4-5-16-7-8(6-13)9(17)15-10(16)18/h7H,4-5H2,1-3H3,(H,14,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFCXNUNWWLQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C(=O)NC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 256.28 g/mol. The compound features a pyrimidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₃ |
| Molecular Weight | 256.28 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 1.5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the cyano and dioxo groups suggests potential interactions with enzymes involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in nucleic acid synthesis.
- Receptor Binding : The compound's structure allows it to bind to certain receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating bacterial infections.
- Anticancer Potential : Preliminary screening has indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Effects :
- Anticancer Activity Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
